2-amino-1-hydroxy-3-phenyl-1H-indole-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It contains an indole ring system, which is a prevalent moiety in various natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.
- The compound’s structure consists of an indole core with amino and hydroxy groups at specific positions, as well as two cyano (CN) groups.
- Further research has focused on its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
2-amino-1-hydroxy-3-phenyl-1H-indole-5,6-dicarbonitrile: C17H14N3O2Cl
.Preparation Methods
- One synthetic route involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles to yield 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .
- Industrial production methods may vary, but this compound can be synthesized in the laboratory using suitable reagents and conditions.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Exploring its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, researchers often compare it to related indole derivatives.
- Highlighting its uniqueness would involve contrasting its properties, reactivity, and applications with those of similar compounds.
Remember that this compound’s significance lies in its potential applications across various scientific domains
Properties
Molecular Formula |
C16H10N4O |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-amino-1-hydroxy-3-phenylindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O/c17-8-11-6-13-14(7-12(11)9-18)20(21)16(19)15(13)10-4-2-1-3-5-10/h1-7,21H,19H2 |
InChI Key |
SACVCAYEWPWBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C(=C3)C#N)C#N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.